1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(11)9(6-10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
PEYDXFDWJNOULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1(CCC1)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one typically involves:
- Construction of the cyclobutyl core with an aminomethyl substituent.
- Introduction of the 2-methylpropanone moiety via acylation or coupling reactions.
- Functional group transformations including oxidation and protective group strategies.
Stepwise Synthetic Routes
Cyclobutyl Aminomethyl Intermediate Formation
- The cyclobutyl ring bearing the aminomethyl group can be synthesized by alkylation of cyclobutyl precursors with aminomethyl reagents.
- For example, alkylation of cyclobutylmethyl halides with amines under basic conditions yields the aminomethylcyclobutyl intermediate.
- Alternative approaches involve reductive amination of cyclobutanone derivatives with formaldehyde and ammonia or primary amines to install the aminomethyl group.
Purification and Salt Formation
- The free acid or ketone product is often isolated as a salt with tertiary amines (e.g., isopropylamine) to enhance purity and crystallinity.
- The salt formation is conducted in solvents such as ethyl acetate or isopropyl acetate, followed by washing with aqueous acid/base solutions and drying.
- This approach improves the handling and stability of intermediates and the final product.
Representative Synthetic Procedure (Adapted from Patent Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclobutyl amine precursor + 2-methylpropanoic acid derivative, EDCI, 2,6-lutidine, acetonitrile/ethyl acetate, 5-30°C | Amidation coupling to form amide intermediate |
| 2 | Workup with methyl tert-butyl ether, aqueous HCl, NaHCO3 washes | Removal of impurities and isolation of intermediate |
| 3 | Treatment with metal hydroxide base in water, acidification with HCl or H2SO4 | Liberation of free acid form |
| 4 | Salt formation with tertiary amine (e.g., isopropylamine) in isopropyl acetate | Precipitation and isolation of ammonium salt of product |
This process yields the target compound in high purity and yield (~88%), suitable for further applications.
Alternative Synthetic Routes and Notes
- The aminomethylcyclobutyl intermediate can also be accessed via reductive amination of cyclobutanone derivatives with 2-methylpropan-2-amine under controlled conditions.
- Protective group strategies (e.g., Boc protection of amines) may be employed during multi-step synthesis to prevent side reactions.
- Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) have been used to assemble complex intermediates containing cyclobutyl and aminomethyl functionalities in related compounds, indicating potential applicability for this compound’s synthesis.
- Chiral resolution techniques (e.g., chiral HPLC or supercritical fluid chromatography) are applicable if enantiomerically pure forms are required.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Cyclobutyl Groups
Key analogs include:
Research Findings :
- Cyclobutyl ketones with halogenated aryl groups (e.g., bromophenyl) exhibit enhanced lipophilicity, impacting membrane permeability .
- The aminomethyl group in 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride facilitates hydrogen bonding, critical for receptor interactions in pharmaceutical contexts .
Aminomethyl-Substituted Cyclic Compounds
Compounds with aminomethyl groups on cyclic structures vary in ring size and functional groups:
Research Findings :
- Larger rings (e.g., cyclohexane) reduce steric strain but may decrease binding affinity compared to cyclobutyl derivatives .
- Chlorophenyl-substituted cyclobutyl amines, such as those in sibutramine analogs, show central nervous system (CNS) activity due to amine-mediated neurotransmitter interactions .
Aromatic Amine-Substituted Ketones
Aromatic amines attached to ketones differ in electronic and steric properties:
Research Findings :
Sibutramine-Related Compounds
Sibutramine analogs share cyclobutyl and amine motifs but differ in substituents:
Research Findings :
- Dimethylamine groups in sibutramine analogs enhance serotonin-norepinephrine reuptake inhibition, a mechanism for appetite suppression .
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is a compound of growing interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is . The compound features a cyclobutyl ring, an aminomethyl group, and a ketone functional group. These structural elements contribute to its reactivity and interactions with biological targets.
Target Interactions
The biological activity of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The aminomethyl group can facilitate hydrogen bonding, enhancing the compound's ability to engage with target biomolecules. The carbonyl moiety may participate in nucleophilic attacks, influencing biochemical pathways.
Biochemical Pathways
Research indicates that compounds similar to 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one can affect several biochemical pathways, such as:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes.
- Signal Transduction : Modulation of signaling pathways that regulate cell growth and differentiation.
- Gene Expression : Influence on transcription factors, potentially altering gene expression profiles.
Antimicrobial Activity
Preliminary studies have suggested that 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one may exhibit antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains, indicating a potential role in combating infections.
| Compound | Activity | EC50 (μM) | Reference |
|---|---|---|---|
| 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one | Antimicrobial | TBD | |
| Similar Cyclopropyl Compounds | Antimalarial | 0.11 - 0.28 |
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one have been assessed in vitro using various cell lines. Initial findings suggest that the compound may possess selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity to normal cells.
Case Studies
Recent investigations have focused on the pharmacological profiles of compounds structurally analogous to 1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one. For example, studies on cyclopropyl derivatives have revealed significant antimalarial activity, with EC50 values indicating potent effects against Plasmodium falciparum. Such findings highlight the potential for further exploration of cyclobutyl derivatives in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
